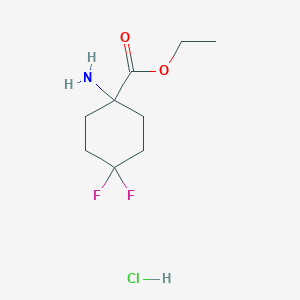

Ethyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride is an organic compound with the molecular formula C9H16ClF2NO2 and a molecular weight of 243.68 g/mol . This compound is characterized by the presence of an amino group, two fluorine atoms, and an ethyl ester group attached to a cyclohexane ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

The synthesis of Ethyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride typically involves the reaction of ethyl 4,4-difluorocyclohexanecarboxylate with an amine source under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a suitable catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Ethyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.

Scientific Research Applications

Ethyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and protein-ligand binding due to its unique structural features.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds with target proteins, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride can be compared with similar compounds such as:

Ethyl 4,4-difluorocyclohexanecarboxylate: Lacks the amino group, making it less versatile in biological applications.

1-Amino-4,4-difluorocyclohexanecarboxylic acid: Contains a carboxylic acid group instead of an ester, which can affect its reactivity and solubility.

Ethyl 1-amino-4-fluorocyclohexanecarboxylate: Has only one fluorine atom, which may result in different chemical and biological properties.

Biological Activity

Ethyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride (CAS No. 1393555-37-7) is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the chemical properties, biological mechanisms, and relevant research findings associated with this compound.

This compound has the following chemical identifiers:

| Property | Value |

|---|---|

| CAS Number | 1393555-37-7 |

| Molecular Formula | C9H14F2ClN1O2 |

| Molecular Weight | 223.67 g/mol |

| IUPAC Name | Ethyl 1-amino-4,4-difluorocyclohexane-1-carboxylate hydrochloride |

| InChI Key | HZZDWLBBNSDYQM-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

- Nitric Oxide Synthase Activity : This compound may influence nitric oxide (NO) production, which plays a crucial role in vascular functions and immune responses. NO is known for its role in mediating vasodilation and has been implicated in tumoricidal and bactericidal actions in macrophages .

- Influence on Inflammatory Mediators : Research indicates that compounds similar to ethyl 1-amino-4,4-difluorocyclohexanecarboxylate can enhance the synthesis of pro-inflammatory cytokines such as IL-6 and IL-8, suggesting a potential role in inflammatory responses .

Case Studies and Experimental Data

- In Vitro Studies : In various laboratory settings, this compound has been tested for its effects on cell proliferation and apoptosis. Results indicated that the compound could modulate cell cycle progression in certain cancer cell lines, although specific pathways remain to be elucidated.

- Animal Models : Animal studies have shown promising results regarding the anti-inflammatory properties of related compounds. For instance, administration of similar difluoro compounds resulted in reduced edema and inflammation markers in rodent models of arthritis .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that this compound exhibits favorable absorption characteristics, making it a candidate for further development as a therapeutic agent.

Properties

Molecular Formula |

C9H16ClF2NO2 |

|---|---|

Molecular Weight |

243.68 g/mol |

IUPAC Name |

ethyl 1-amino-4,4-difluorocyclohexane-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C9H15F2NO2.ClH/c1-2-14-7(13)8(12)3-5-9(10,11)6-4-8;/h2-6,12H2,1H3;1H |

InChI Key |

LAEOHBKGCSDBSA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCC(CC1)(F)F)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.